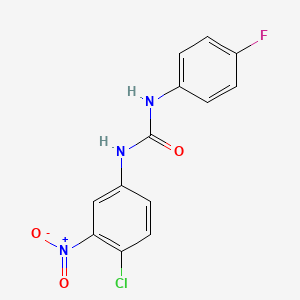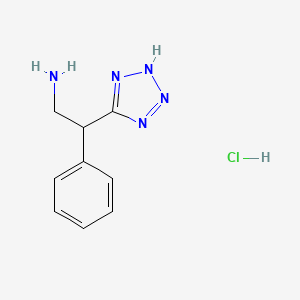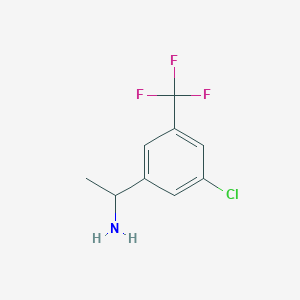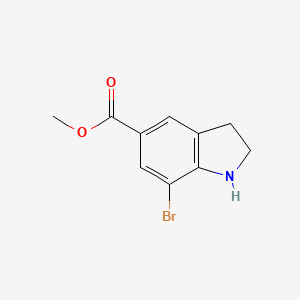![molecular formula C13H19NO3 B8010794 Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate CAS No. 193806-49-4](/img/structure/B8010794.png)
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its role as an intermediate in the synthesis of various chiral organoselenanes and organotelluranes, which have significant biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate can be achieved through enzymatic kinetic resolution. This process involves the lipase-catalyzed transesterification reaction, where Candida antarctica lipase B (CAL-B) is used to resolve the compound into its optically pure ®- and (S)-enantiomers . The reaction conditions typically involve a temperature of 40°C and a reaction time of 12 hours .
Industrial Production Methods
Industrial production methods for tert-butyl 2-(2-hydroxyethyl)phenylcarbamate are not extensively documented. the enzymatic kinetic resolution method mentioned above can be scaled up for industrial purposes, given its high enantioselectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate, such as carbonyl and alcohol derivatives .
Applications De Recherche Scientifique
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate involves its interaction with specific enzymes. The compound’s derivatives, such as organoselenanes and organotelluranes, act as inhibitors of enzymes like cysteine protease and protein tyrosine phosphatase . These interactions occur through the formation of covalent bonds with the enzyme’s active site, leading to enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate: Similar in structure but with a different position of the hydroxyethyl group.
Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate: Another similar compound with the hydroxyethyl group in a different position.
Uniqueness
Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is unique due to its specific structure, which allows for high enantioselectivity in enzymatic reactions. This property makes it a valuable intermediate in the synthesis of chiral compounds .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-7-5-4-6-10(11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGXCIVUBUZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444411 | |
| Record name | tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193806-49-4 | |
| Record name | tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-4-[3-(4-methylphenoxy)propanoylamino]benzoic acid](/img/structure/B8010719.png)

![3-[(4-Aminophenyl)carbamoylamino]propanoic acid](/img/structure/B8010742.png)
![N-[3-[(2-cyanoacetyl)amino]propyl]-2-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B8010746.png)

![4-(6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)morpholine](/img/structure/B8010779.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B8010787.png)





![2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)
